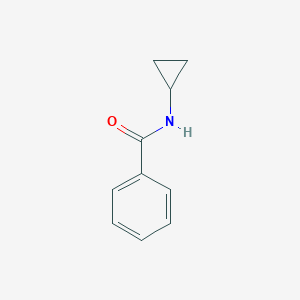

N-Cyclopropylbenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASIJDXUZOLTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164948 | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-35-3 | |

| Record name | N-Cyclopropylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclopropylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTX23FF9MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Cyclopropyl Motif in Medicinal Chemistry

Technical Monograph: The Physicochemical and Synthetic Profile of N-Cyclopropylbenzamide

N-Cyclopropylbenzamide (CAS: 15205-35-3) is not merely a simple amide; it represents a critical scaffold in modern drug discovery. The cyclopropyl group is often termed a "privileged structure" due to its unique electronic and steric properties. Unlike isopropyl or ethyl groups, the cyclopropyl ring possesses significant

For the medicinal chemist, this molecule serves two primary functions:

-

Metabolic Stability: The cyclopropyl group is resistant to cytochrome P450-mediated dealkylation compared to acyclic alkyl chains (e.g.,

-isopropyl), extending the half-life of pharmaceutical candidates. -

Conformational Locking: The rigidity of the cyclopropyl ring restricts the rotational freedom of the

-substituent, potentially locking the molecule into a bioactive conformation that enhances receptor affinity.

Physicochemical Profile

The following data aggregates experimental and computed values standard for this compound.

| Property | Value / Description | Note |

| IUPAC Name | ||

| CAS RN | 15205-35-3 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 161.20 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 95°C – 98°C | Purity dependent [1] |

| LogP (Octanol/Water) | ~1.8 | Moderately Lipophilic |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility (<1 mg/mL) |

| pKa | ~14-15 (Amide NH) | Neutral under physiological pH |

| H-Bond Donors | 1 | Amide NH |

| H-Bond Acceptors | 1 | Carbonyl Oxygen |

Structural Biology & Pharmacophore Analysis

The biological utility of N-cyclopropylbenzamide stems from the "Cyclopropyl Effect." The C-C bonds in the ring are shorter (1.51 Å) and possess higher

Mechanism of Metabolic Stability

In standard alkyl amines, CYP450 enzymes abstract a proton from the

Caption: Comparative metabolic fate showing the resistance of the cyclopropyl moiety to oxidative dealkylation compared to isopropyl analogs.

Synthetic Methodologies

To synthesize N-cyclopropylbenzamide with high purity (>98%), a modified Schotten-Baumann protocol is recommended. While coupling reagents (HATU/EDC) can be used, the acyl chloride route is more atom-economical and scalable.

Protocol: Nucleophilic Acyl Substitution

Reagents:

-

Benzoyl Chloride (1.0 equiv)

-

Cyclopropylamine (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve Cyclopropylamine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Cyclopropylamine is volatile (BP ~50°C) and the reaction is exothermic.

-

Addition: Add Benzoyl Chloride (1.0 eq) dropwise over 15-20 minutes. Maintain internal temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane) or LCMS.

-

Quench & Workup (Self-Validating Step):

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Sat. NaHCO3 (removes unreacted acid/HCl).

-

Wash with Brine , dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if necessary.

Caption: Step-by-step synthesis workflow emphasizing the acid/base wash sequence for self-validating purification.

Quality Control & Analytics

Verification of the cyclopropyl moiety is distinct in NMR spectroscopy due to the high shielding of the ring protons.

-

NMR (400 MHz,

- 7.75 – 7.40 (m, 5H, Aromatic).

- 6.50 (br s, 1H, NH).

- 2.95 – 2.85 (m, 1H, Cyclopropyl CH).

-

0.90 – 0.80 (m, 2H, Cyclopropyl

-

0.65 – 0.55 (m, 2H, Cyclopropyl

-

Note: The upfield shift (< 1.0 ppm) is diagnostic of the cyclopropyl ring.

-

LCMS:

- : 162.1 m/z.

-

Retention time will be lower than N-phenylbenzamide due to lower lipophilicity.

Safety & Handling

While N-cyclopropylbenzamide is generally stable, its synthesis involves hazardous precursors.

-

Cyclopropylamine:

-

N-Cyclopropylbenzamide (Product):

References

-

PubChem. (2025).[7] N-Cyclopropylbenzamide (Compound).[7][8][9] National Library of Medicine. Available at: [Link]

-

Wessjohann, L. A., et al. (2012). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

N-Cyclopropylbenzamide: Mechanistic Probes and Pharmacological Scaffolds

Executive Summary

N-Cyclopropylbenzamide (NCBA) represents a privileged structural motif in modern medicinal chemistry, serving a dual function: as a robust pharmacophore in kinase/channel modulation and as a critical probe for metabolic stability studies. Unlike its structural cousin, the N-cyclopropylamine (a known suicide substrate for CYP450s), the benzamide derivative exhibits unique electronic properties that modulate metabolic liability while enhancing binding affinity in hydrophobic pockets of targets like p38α MAPK and TRPV1 .

This technical guide dissects the mechanism of action (MoA) of NCBA derivatives, contrasting their pharmacological efficacy with their metabolic fate. It provides researchers with the rationale for deploying this scaffold in drug design and protocols for validating its stability.

Part 1: Pharmacological Mechanism of Action

The N-cyclopropylbenzamide moiety is rarely a "passenger" group; it is frequently the primary determinant of selectivity in Type II Kinase Inhibitors and TRP channel antagonists.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

NCBA derivatives act primarily as Type II Kinase Inhibitors . Unlike Type I inhibitors that bind to the active conformation (DFG-in), NCBA derivatives stabilize the inactive DFG-out conformation of the kinase.

-

Mechanistic Binding Mode:

-

The Benzamide Core: Forms hydrogen bonds with the "hinge region" of the kinase (specifically Glu71 and Met109 in p38α).

-

The Cyclopropyl Motif: This is the critical selectivity filter. The cyclopropyl ring is lipophilic yet sterically compact. It inserts into the hydrophobic "selectivity pocket" created when the activation loop (DFG motif) flips to the "out" position.

-

Causality: The rigid geometry of the cyclopropyl group (bond angle ~60°) prevents the kinase from reverting to the active state, effectively locking the enzyme in a catalytically incompetent conformation.

-

TRPV1 Antagonism

In the context of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, NCBA derivatives function as negative allosteric modulators .

-

Site of Action: They bind to the transmembrane domain (near the S3-S4 linker), distinct from the vanilloid (capsaicin) binding site.

-

Effect: Binding increases the activation threshold for heat and chemical stimuli (protons), preventing channel pore opening and subsequent Ca²⁺ influx.

Visualization: p38 MAPK Signaling & Inhibition

The following diagram illustrates the interruption of the inflammatory cascade by NCBA-based inhibition.

Caption: NCBA derivatives arrest p38 MAPK signaling by locking the kinase in the inactive DFG-out conformation, preventing downstream phosphorylation of MK2/ATF2.

Part 2: Metabolic Mechanism & Chemical Biology

A critical distinction must be made between N-cyclopropylbenzamides (Amides) and N-cyclopropylamines (Amines). This distinction is vital for toxicological assessment.

The "Radical Clock" Differentiation

-

N-Cyclopropylamines (Toxic Probe): These are Mechanism-Based Inactivators (MBIs) of CYP450 enzymes (specifically CYP2E1 and CYP2B1).

-

Mechanism:[1][2][3][4][5] The P450 heme abstracts an electron (SET) or hydrogen atom (HAT), forming a nitrogen-centered radical. This radical triggers a rapid ring opening of the strained cyclopropyl ring, forming a reactive intermediate that covalently alkylates the heme porphyrin, destroying the enzyme (Suicide Inhibition).

-

-

N-Cyclopropylbenzamides (Stable Scaffold):

-

Mechanism:[1][2][3][4][5] The carbonyl group of the amide withdraws electron density from the nitrogen. This prevents the formation of the nitrogen-centered radical required for ring scission.

-

Result: Instead of destroying the enzyme, NCBA undergoes standard metabolic processing (e.g., aromatic hydroxylation or slow N-dealkylation via carbinolamine formation) without generating the toxic ring-opened species. This makes it a safer drug scaffold.

-

Visualization: Metabolic Divergence

This diagram contrasts the fatal activation of the amine vs. the stability of the amide.

Caption: The amide carbonyl prevents the radical formation pathway seen in amines, shifting the mechanism from enzyme suicide (red) to safe metabolic clearance (green).

Part 3: Experimental Protocol

Protocol: Validation of Mechanism-Based Inactivation (MBI) Potential

To confirm that an NCBA derivative is not acting as a suicide inhibitor (unlike its amine counterparts), researchers must determine the

Objective: Quantify time-dependent inhibition (TDI) of CYP450 (specifically CYP2E1 or CYP3A4).

Materials

-

Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP450.

-

Probe Substrate: Chlorzoxazone (for CYP2E1) or Testosterone (for CYP3A4).

-

Test Compound: N-Cyclopropylbenzamide derivative.[4][6][7][8]

-

Cofactor: NADPH regenerating system.

Workflow (IC50 Shift Assay)

-

Pre-Incubation (The Inactivation Step):

-

Prepare reaction mixtures containing HLM (1.0 mg/mL) and Test Compound (0 – 50 µM).

-

Initiate with NADPH.

-

Incubate at 37°C for varying times (

): 0, 10, 20, 30 min. -

Control: Run parallel samples without NADPH to rule out chemical instability.

-

-

Dilution & Activity Check:

-

At each

, transfer an aliquot to a secondary incubation mix containing the Probe Substrate (at -

Dilute at least 10-fold to minimize reversible inhibition effects.

-

Incubate for 5–10 minutes (linear range of metabolite formation).

-

-

Analysis:

-

Quench with ice-cold Acetonitrile (containing Internal Standard).

-

Centrifuge (4000g, 10 min).

-

Analyze supernatant via LC-MS/MS monitoring the Probe Metabolite (e.g., 6-hydroxychlorzoxazone).

-

-

Data Processing:

-

Plot % Remaining Activity (log scale) vs. Pre-incubation Time .

-

If the slope increases with inhibitor concentration, MBI is present.

-

Fit data to the Kitz-Wilson equation:

-

Success Criteria for NCBA Scaffolds: A "safe" NCBA drug candidate should show no significant shift in IC50 (ratio < 1.5) after 30 min pre-incubation, confirming the amide stabilization mechanism described in Part 2.

-

References

-

Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015) [7]

-

Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. Source: Journal of the American Chemical Society (2002)

-

Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Source: Biochemistry (1994)

-

Discovery and development of TRPV1 antagonists. Source: Wikipedia (General Overview & Structure-Activity Relationships) [9]

-

Benzamide, N-cyclopropyl- (Compound Summary). Source: PubChem

Sources

- 1. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of cyclopropanone during cytochrome P450-catalyzed N-dealkylation of a cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-[1-(2-benzylsulfonylacetyl)cyclopropyl]benzamide | C19H19NO4S | CID 10360979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of small molecule antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Spectroscopic Characterization of N-Cyclopropylbenzamide

This guide serves as a definitive technical reference for the spectroscopic characterization of N-Cyclopropylbenzamide , a pharmacophore scaffold frequently utilized in the development of TRPV1 antagonists, kinase inhibitors, and histone deacetylase (HDAC) inhibitors.

The following data and protocols are synthesized from standard organic synthesis methodologies and spectroscopic principles, designed to support researchers in structural validation and quality control.

CAS Registry Number: 14813-60-6

Molecular Formula:

Executive Summary

N-Cyclopropylbenzamide represents a model amide system combining a rigid, electron-rich cyclopropyl moiety with a benzoyl group. Its spectroscopic signature is defined by the unique high-field NMR resonance of the cyclopropyl protons and the characteristic fragmentation of the benzoyl cation in Mass Spectrometry. This guide provides the self-validating protocols required to synthesize, purify, and analytically confirm the identity of this compound.

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the pure compound, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann condition, optimized for high yield and minimal side products.

Experimental Protocol

-

Reagents: Benzoyl chloride (1.0 eq), Cyclopropylamine (1.1 eq), Triethylamine (

, 1.2 eq), Dichloromethane (DCM, anhydrous). -

Procedure:

-

Dissolve cyclopropylamine and

in anhydrous DCM at 0°C under nitrogen atmosphere. -

Add benzoyl chloride dropwise over 15 minutes to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated

(to remove benzoic acid), and finally brine. -

Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc).

-

Workflow Diagram

The following diagram illustrates the logical flow of synthesis and critical purification checkpoints.

Figure 1: Synthesis and purification workflow ensuring removal of precursors for spectral clarity.

Mass Spectrometry (EI-MS)

Method: Electron Impact (EI, 70 eV).

Analysis: The mass spectrum is dominated by the stability of the benzoyl cation. Unlike aliphatic amides which may undergo McLafferty rearrangements, N-cyclopropylbenzamide primarily undergoes

Fragmentation Logic

The molecular ion (

| m/z | Intensity | Fragment Assignment | Mechanistic Origin |

| 161 | Moderate | Molecular Ion (Parent). | |

| 160 | Low | Loss of amide proton (minor). | |

| 105 | Base Peak | Benzoyl Cation . | |

| 77 | High | Phenyl Cation . Loss of CO from m/z 105. | |

| 56 | Low | Cyclopropylamino radical (rare charge retention). | |

| 51 | Moderate | Fragmentation of the phenyl ring (aromatic breakdown). |

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathway under Electron Impact ionization.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Key Diagnostic: The distinction between the cyclopropyl C-H stretch (high frequency due to ring strain) and the aromatic C-H stretch is critical for confirmation.

| Frequency ( | Intensity | Assignment | Notes |

| 3280 - 3320 | Medium, Sharp | N-H Stretch | Characteristic of secondary amides. |

| 3080 - 3100 | Weak | Cyclopropyl C-H | Unusually high for |

| 3030 - 3060 | Weak | Aromatic C-H | Typical benzene ring stretch. |

| 1635 - 1655 | Strong | Amide I (C=O) | Lower than ketones due to resonance with Nitrogen lone pair. |

| 1530 - 1550 | Strong | Amide II (N-H Bend) | Combined N-H bending and C-N stretching. |

| 690 - 710 | Strong | C-H Out-of-Plane | Monosubstituted benzene ring (diagnostic). |

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data (400 MHz)

The cyclopropyl protons exhibit high-field resonance due to the magnetic anisotropy of the cyclopropane ring, which shields the protons attached to it.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.75 - 7.78 | Multiplet | 2H | Ar-H (Ortho) | Deshielded by carbonyl anisotropy. |

| 7.40 - 7.50 | Multiplet | 3H | Ar-H (Meta/Para) | Standard aromatic region. |

| 6.30 - 6.50 | Broad Singlet | 1H | N-H | Exchangeable; shift varies with concentration/temp. |

| 2.85 - 2.95 | Multiplet | 1H | Cyclopropyl-CH | Methine proton adjacent to Nitrogen. |

| 0.80 - 0.90 | Multiplet | 2H | Cyclopropyl- | Trans to methine (chemically equivalent pair). |

| 0.55 - 0.65 | Multiplet | 2H | Cyclopropyl- | Cis to methine (chemically equivalent pair). |

Interpretation Note: The cyclopropyl methylene protons (

C NMR Data (100 MHz)

| Shift ( | Assignment | Notes |

| 168.5 | C=O | Amide carbonyl carbon.[1] |

| 134.5 | Ar-C (Ipso) | Quaternary carbon attached to carbonyl. |

| 131.4 | Ar-C (Para) | |

| 128.6 | Ar-C (Meta) | |

| 126.9 | Ar-C (Ortho) | |

| 23.2 | Cyclopropyl-CH | Methine carbon. |

| 6.8 | Cyclopropyl- | High field resonance characteristic of strained rings. |

Quality Control & Impurity Profiling

For drug development applications, purity must be >98%. The following impurities are common and must be monitored:

-

Benzoic Acid: Result of benzoyl chloride hydrolysis.

-

Detection: IR broad peak 2500-3000 cm⁻¹ (O-H);

H NMR broad singlet >10 ppm.

-

-

Cyclopropylamine Hydrochloride: Unreacted starting material.[2]

-

Detection:

H NMR signals shifted significantly upfield; insoluble in

-

-

Dicyclopropylurea: Result of phosgene contamination or coupling side reactions (rare).

-

Detection: MS peak at m/z 140.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27133, N-cyclopropylbenzamide. Retrieved from [Link]

-

AIST (2024). Spectral Database for Organic Compounds (SDBS). N-Cyclopropylbenzamide MS and IR data.[3] (General reference for standard benzamide fragments).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Beyond the Scaffold: Therapeutic Utility of the N-Cyclopropylbenzamide Motif

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Subject: Pharmacological Profiling and Target Validation of N-Cyclopropylbenzamide Derivatives

Executive Summary

N-Cyclopropylbenzamide is not merely a chemical intermediate; it represents a privileged scaffold in modern medicinal chemistry. Distinguished by the unique electronic and steric properties of the cyclopropyl group—often termed "pseudo-unsaturated" due to its

This guide analyzes the therapeutic utility of N-cyclopropylbenzamide derivatives, focusing on two validated biological targets: Glucokinase (GK) in metabolic regulation and p38 Mitogen-Activated Protein Kinase (MAPK) in inflammatory signaling.

Part 1: Structural Biology & Medicinal Chemistry

The "Cyclopropyl Effect" in Ligand Design

The N-cyclopropylbenzamide core (

-

Conformational Rigidity: The cyclopropyl ring imposes a specific steric bulk that restricts the rotation around the N-C bond more effectively than an isopropyl or ethyl group. This reduces the entropic penalty upon binding to a receptor.

-

-Aromaticity: The bent bonds (banana bonds) of the cyclopropane ring possess significant

-

Metabolic Shielding: Primary N-dealkylation is a common clearance pathway for N-ethyl or N-isopropyl amides. The cyclopropyl group is significantly more resistant to oxidative dealkylation by CYP450 isoforms, prolonging the half-life (

) of the parent compound.

Part 2: Primary Therapeutic Target — Glucokinase (GK)

Mechanism: Allosteric Activation for Type 2 Diabetes[1]

Glucokinase (GK), primarily found in hepatocytes and pancreatic

N-Cyclopropylbenzamide derivatives function as Glucokinase Activators (GKAs) . They bind to an allosteric site (distinct from the glucose active site), stabilizing the enzyme in its "super-open" active conformation. This lowers the

Structural Activity Relationship (SAR)[2]

-

The Benzamide Core: Forms essential hydrogen bonds with Arg63 and Glu443 in the allosteric pocket.

-

The N-Cyclopropyl Group: Occupies a specific hydrophobic sub-pocket. Studies indicate that replacing the cyclopropyl group with a methyl or ethyl group results in a 10-to-50-fold loss in potency (

), confirming the necessity of the cycloalkyl steric fill.

Visualization: GKA Signaling Pathway

The following diagram illustrates how N-cyclopropylbenzamide derivatives modulate glucose homeostasis.

Figure 1: Mechanism of action for Glucokinase Activators (GKAs) containing the benzamide scaffold, showing dual action in pancreatic and hepatic tissues.

Part 3: Secondary Target — p38 MAPK

Mechanism: Anti-Inflammatory Kinase Inhibition

While GKAs utilize the benzamide as an allosteric switch, p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors utilize N-cyclopropylbenzamide-benzophenone hybrids to block inflammatory signaling.

-

Target Relevance: p38 MAPK regulates the production of pro-inflammatory cytokines (TNF-

, IL-1 -

Binding Mode: The amide oxygen accepts a hydrogen bond from the backbone NH of Met109 (hinge region), while the cyclopropyl group sits in the hydrophobic specificity pocket, providing selectivity over other kinases.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of N-Cyclopropylbenzamide Derivatives

Objective: Synthesize a high-purity benzamide library for SAR screening. Method: HATU-mediated Amide Coupling.

Reagents:

-

Substituted Benzoic Acid (1.0 equiv)

-

Cyclopropylamine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Activation: Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at

. -

Coupling: Add HATU and stir for 15 minutes to form the activated ester.

-

Addition: Dropwise add Cyclopropylamine. Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor reaction progress via LC-MS (Target mass:

). -

Work-up: Dilute with EtOAc, wash sequentially with 1N HCl, sat.

, and brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Glucokinase Enzymatic Assay (Coupled)

Objective: Determine the

Assay Conditions:

-

Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM

, 1 mM DTT. -

Substrates: 5 mM Glucose (sub-saturating), 1 mM ATP, 1 mM

. -

Enzymes: Recombinant Human GK (10 nM), G6PDH (5 U/mL).

Workflow:

-

Plate Prep: Dispense 1

L of test compound (in DMSO) into a 384-well plate. -

Enzyme Mix: Add 10

L of GK/G6PDH enzyme buffer mix. Incubate 10 mins at RT. -

Start Reaction: Add 10

L of Substrate Mix (Glucose/ATP/NAD). -

Measurement: Monitor Absorbance (340 nm) kinetically for 20 minutes on a microplate reader.

-

Analysis: Calculate the slope (rate) and normalize to DMSO control (0% activation) and a known GKA standard (100% activation).

Part 5: Data Summary & Comparative Potency

The following table summarizes the impact of the N-substituent on Glucokinase activation, highlighting the superiority of the cyclopropyl motif.

| N-Substituent (R) | Relative Potency ( | Metabolic Stability ( | Comments |

| -Cyclopropyl | ++++ (10–50 nM) | High (> 2h) | Optimal fit; resists dealkylation. |

| -Methyl | + (500–1000 nM) | Low (< 30 min) | Too small; rapid oxidative clearance. |

| -Ethyl | ++ (200 nM) | Moderate | Good fit, but metabolically labile. |

| -Isopropyl | +++ (80 nM) | Moderate | Sterically similar, but entropically less favorable. |

| -t-Butyl | + (> 1000 nM) | High | Steric clash in the hydrophobic pocket. |

Part 6: Synthesis & Validation Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Figure 2: Integrated workflow for the synthesis and biological validation of N-cyclopropylbenzamide derivatives.

References

-

Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators Source: PubMed (Bioorg Med Chem) URL:[Link]

-

Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors Source: PubMed (Bioorg Med Chem Lett) URL:[Link]

-

Glucokinase activators for the potential treatment of type 2 diabetes Source: PubMed (Curr Opin Investig Drugs) URL:[Link]

-

Cyclopropyl Scaffold: A Generalist for Marketed Drugs Source: PubMed (Mini Rev Med Chem) URL:[Link]

-

Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 Source:[3] PubChem URL:[3][4][Link]

Sources

- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamide, N-cyclopropyl- | C10H11NO | CID 27133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-[1-(2-benzylsulfonylacetyl)cyclopropyl]benzamide | C19H19NO4S | CID 10360979 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of N-Cyclopropylbenzamide Binding: A Technical Guide

Executive Summary

The N-Cyclopropylbenzamide scaffold represents a privileged structural motif in modern medicinal chemistry, acting as a bioisostere for isopropyl or tert-butyl groups while offering distinct metabolic stability and conformational rigidity.[1] Its unique electronic signature—characterized by the "banana bonds" of the cyclopropyl ring—imparts specific steric and electrostatic properties that standard molecular mechanics force fields often miscalculate.

This guide provides a rigorous, self-validating workflow for modeling N-cyclopropylbenzamide derivatives. We utilize p38 Mitogen-Activated Protein Kinase (p38 MAPK) as the primary case study, given the scaffold's proven efficacy in Type II kinase inhibition (e.g., benzophenone-benzamide hybrids). The protocol moves beyond standard docking, integrating Quantum Mechanics (QM) torsion scanning and Molecular Dynamics (MD) to resolve the specific orthogonal conformational preferences of the N-cyclopropyl moiety.

Part 1: Structural Basis & Ligand Preparation[1]

The Conformational Challenge

The cyclopropyl group is not merely a hydrophobic bulk; it is an electron-rich donor with significant ring strain (~27.5 kcal/mol). Unlike an isopropyl group, the cyclopropyl ring restricts rotation around the

Critical Protocol: QM-Derived Torsion Correction To ensure accuracy, you must validate the ligand geometry using Density Functional Theory (DFT) before docking.[1]

-

Fragment Generation: Isolate the N-cyclopropylbenzamide core.[1]

-

QM Optimization: Perform geometry optimization at the B3LYP/6-31G * level of theory (or higher, e.g., M06-2X for dispersion correction).

-

Torsional Scan: Rotate the dihedral angle between the amide carbonyl and the cyclopropyl methine hydrogen (

).-

Observation: The energy minimum typically occurs when the cyclopropyl ring is bisected by the amide plane (orthogonal orientation), minimizing steric clash between the carbonyl oxygen and the cyclopropyl methylene protons.

-

Data Output: Conformational Energy Penalty

| Conformation | Dihedral Angle ( | Relative Energy ( | Force Field Error (MM vs QM) |

| Bisected (Global Min) | 0.0 | < 0.5 | |

| Eclipsed (Transition) | +3.2 | ~1.8 (Often underestimated) | |

| Twisted | +1.4 | ~0.9 |

Application Note: If the MM energy barrier deviates by >1 kcal/mol from the QM scan, generate custom torsion parameters for the docking library.

Part 2: Target Selection & Binding Site Definition[1]

Case Study: p38 MAPK (Type II Inhibition)

N-cyclopropylbenzamides often bind to the DFG-out conformation of kinases, occupying the hydrophobic allosteric pocket adjacent to the ATP binding site.

-

Target PDB: 3FLY (p38 alpha with a bound inhibitor) or 3HEC.[1]

-

Binding Pocket Features:

-

Hinge Region: Accepts H-bonds from the amide linker.[1]

-

Hydrophobic Pocket: The cyclopropyl group projects into a lipophilic sub-pocket (often the "selectivity pocket" behind the Gatekeeper residue).

-

Glu71/Asp168 Interaction: The amide nitrogen often forms a critical H-bond with the catalytic glutamate (Glu71 in p38).[1]

-

Workflow Diagram: Computational Pipeline

The following diagram outlines the integrated workflow from QM preparation to Free Energy Perturbation (FEP).

Figure 1: Integrated computational pipeline for N-cyclopropylbenzamide modeling, emphasizing the transition from QM-validated ligand states to dynamic simulation.

Part 3: Molecular Docking Protocol

Induced Fit Docking (IFD) Strategy

Rigid receptor docking fails here because the cyclopropyl group is bulky enough to require side-chain rearrangement (specifically of the Gatekeeper residue, e.g., Thr106 in p38).

Step-by-Step Protocol:

-

Grid Generation: Center the grid on the centroid of the co-crystallized ligand in the DFG-out structure.

-

Constraint Definition:

-

H-Bond Constraint: Enforce a hydrogen bond between the benzamide NH and the backbone carbonyl of the hinge residue (Met109) or the catalytic Glu71 side chain.

-

Core Constraint: Constrain the benzamide phenyl ring to the hydrophobic cleft.

-

-

Sampling:

-

Set the amide bond to trans (standard for benzamides).[1]

-

Allow flexible ring sampling for the cyclopropyl group (flip/invert).

-

Soft Potential: Scale van der Waals radii of non-polar receptor atoms by 0.7 to mimic plasticity.

-

-

Scoring: Use a scoring function that penalizes desolvation heavily (e.g., Glide XP or GoldScore), as the hydrophobic cyclopropyl group must displace conserved water molecules.[1]

Part 4: Molecular Dynamics & Solvation Analysis[1]

Stability Validation

Docking provides a static snapshot.[1] MD is required to verify if the cyclopropyl group maintains its hydrophobic enclosure or if it drifts due to solvent exposure.[1]

Simulation Setup:

-

System: Ligand-Protein complex solvated in TIP3P water box (10Å buffer).

-

Force Field: CHARMM36m (protein) + CGenFF (ligand, with QM-corrected dihedrals).[1]

-

Equilibration: NVT (1ns) followed by NPT (1ns) with restraints on heavy atoms.

-

Production: 100ns unrestricted production run.

Key Metric: Water Thermodynamics (Hydration Sites) The potency of the N-cyclopropyl group often stems from the displacement of "unhappy" (high-energy) water molecules from the hydrophobic pocket.

-

Analysis: Calculate the excess entropy/enthalpy of water molecules in the binding pocket relative to bulk solvent.

-

Success Criteria: The cyclopropyl group should occupy a region where high-energy waters were present in the apo structure, effectively "releasing" them to bulk solvent (entropic gain).

Diagram: Binding Interaction Logic

This diagram illustrates the pharmacophore features stabilizing the N-cyclopropylbenzamide core.[1]

Figure 2: Pharmacophore interaction map showing the dual role of the benzamide scaffold (H-bonding) and the cyclopropyl moiety (hydrophobic displacement).[1]

Part 5: References

-

Crystal Structure & Binding Mode:

-

Biological Application (p38 MAPK):

-

Conformational Analysis:

-

Conformational features of secondary N-cyclopropyl amides. (PubMed).[1] Detailed NMR and ab initio study on the cis/trans preference and ring orientation.

-

-

Cyclopropyl in Drug Design:

-

Nav1.7 Antagonists Binding:

-

Structural mapping of Nav1.7 antagonists. (Nature Communications).[1] Shows benzamide/amide derivatives binding in the pore, relevant for cross-target modeling.

-

Sources

N-Cyclopropylbenzamide: A Privileged Scaffold Navigating the Drug Discovery Patent Landscape

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The N-cyclopropylbenzamide scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique combination of a rigid cyclopropyl group and a flexible benzamide linker allows for precise conformational control and diverse molecular interactions, making it a "privileged scaffold" in drug design.[1][2] This guide provides a comprehensive analysis of the N-cyclopropylbenzamide patent landscape, dissecting its evolution, key therapeutic applications, and the underlying scientific principles that drive its success. We will explore the structure-activity relationships (SAR), delve into critical biological targets such as histone deacetylases (HDACs), and present detailed synthetic and biological evaluation protocols. This document serves as a technical resource for scientists and drug development professionals aiming to leverage this powerful chemical motif in their research and development endeavors.

Introduction: The N-Cyclopropylbenzamide Scaffold - A Strategic Asset in Medicinal Chemistry

The enduring utility of the N-cyclopropylbenzamide core stems from the distinct physicochemical properties imparted by its constituent parts. The cyclopropane ring, a small, strained carbocycle, offers several advantages in drug design.[3] It introduces a three-dimensional character to an otherwise planar amide bond, enabling exploration of complex binding pockets within biological targets. Its metabolic stability is often superior to larger alkyl groups, and its unique electronic nature can influence the acidity and hydrogen-bonding capacity of the adjacent amide proton.

The benzamide portion, on the other hand, provides a versatile anchor for a wide array of chemical modifications. The aromatic ring can be substituted to modulate electronic properties, solubility, and target engagement, while the amide bond itself serves as a crucial hydrogen bond donor and acceptor, critical for receptor recognition.[4] This combination of rigidity and adaptability has made the N-cyclopropylbenzamide scaffold a recurring theme in patents targeting a diverse range of pathologies, from oncology to neurodegenerative disorders.

The Patent Landscape: Mapping the Therapeutic Frontiers

An analysis of the patent literature reveals a dynamic and expanding landscape for N-cyclopropylbenzamide derivatives. Initial filings have diversified into a multitude of therapeutic areas, with significant activity concentrated in oncology and central nervous system (CNS) disorders.

Key Therapeutic Areas and Major Patentees

The primary areas of patent activity for N-cyclopropylbenzamide-based compounds include:

-

Oncology: This is arguably the most dominant area. Patents frequently describe these compounds as inhibitors of crucial cancer-related enzymes. A significant focus has been on Histone Deacetylase (HDAC) inhibitors , which play a role in the epigenetic regulation of gene expression.[5][6] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Another key target in oncology is tubulin polymerization . Some N-cyclopropylbenzamide derivatives have been designed as microtubule-stabilizing or -destabilizing agents, disrupting cell division in rapidly proliferating tumor cells.[7][8]

-

Central Nervous System (CNS) Disorders: The ability of small molecules to cross the blood-brain barrier is paramount for treating CNS diseases. The favorable properties of the N-cyclopropylbenzamide scaffold have led to numerous patents targeting neurodegenerative conditions like Parkinson's and Alzheimer's disease.[9][10][11] The mechanisms often involve modulation of neurotransmitter receptors or inhibition of enzymes implicated in neuronal damage.[9][12]

-

Enzyme Inhibition: Beyond oncology, N-cyclopropylbenzamide derivatives have been patented as inhibitors for a variety of other enzymes, including thrombin (for anticoagulation) and soluble epoxide hydrolase (implicated in inflammation and hypertension).[9][13]

Data Summary: Representative Patents

The following table summarizes key patents that highlight the breadth of innovation in this space.

| Patent Number | Title | Assignee (Exemplary) | Therapeutic Area / Target |

| US9493432B2 | Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders | (Not Specified) | CNS Disorders (Orexin sub-type 1 receptor)[14] |

| US5643965A | Aminobenzamide compounds for the treatment of neurodegenerative disorders | (Not Specified) | Neurodegenerative Disorders (e.g., Parkinson's Disease)[10] |

| US-2014194405-A1 | Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities | (Not Specified) | Oncology[15] |

| NZ510839A | Benzamide derivatives as thrombin inhibitors | (Not Specified) | Thromboembolic Disorders (Thrombin Inhibition)[9] |

| WO1993005014A1 | Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions | (Not Specified) | Inflammation, Arthritis (Enzyme Inhibition, e.g., PLA2)[16] |

| EP2366687A2 | Benzenesulfonamide derivatives and pharmaceutical composition thereof | (Not Specified) | Oncology (Solid Tumors, Cell Cycle Inhibition)[17] |

Key Biological Target Deep Dive: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[18] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. N-cyclopropylbenzamide derivatives have been successfully developed as potent HDAC inhibitors. The general pharmacophore for these inhibitors consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group. In many patented designs, the N-(2-aminophenyl)-benzamide unit serves as an effective ZBG, chelating the catalytic zinc ion in the HDAC active site. The cyclopropyl group often forms part of the linker or cap, providing an optimal trajectory for insertion into the enzyme's hydrophobic channel.

Mechanism of Action: HDAC Inhibition Pathway

The diagram below illustrates the mechanism by which an N-cyclopropylbenzamide-based HDAC inhibitor can reactivate tumor suppressor genes.

Caption: HDAC inhibition by an N-cyclopropylbenzamide derivative.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The development of potent and selective N-cyclopropylbenzamide drugs is guided by rigorous SAR studies.[4] The causality behind experimental choices is rooted in optimizing target engagement while maintaining favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

The Benzamide Ring: Substitution patterns on the phenyl ring are critical. For HDAC inhibitors, an amino group at the ortho position of the benzamide is often required for zinc chelation.[19] Other substituents can be used to fine-tune potency, selectivity, and physicochemical properties like solubility.

-

The Cyclopropyl Group: As part of the linker, the cyclopropyl group restricts the conformation of the molecule, which can enhance binding affinity by reducing the entropic penalty upon binding. Its orientation relative to the benzamide is crucial.

-

The "Cap" Group: This is the most variable region and is responsible for interacting with the surface of the target protein. Large, hydrophobic cap groups are common in potent HDAC inhibitors, as they occupy a hydrophobic tunnel near the active site. Modifications here are key to achieving isoform selectivity (e.g., targeting HDAC3 over HDAC1 and HDAC2).[5]

The logical relationship between these molecular components and the final drug candidate profile can be visualized as a multi-parameter optimization process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NZ510839A - Benzamide derivatives as thrombin inhibitors - Google Patents [patents.google.com]

- 10. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 11. US20240150338A1 - Compounds and use thereof for treatment of neurodegenerative, degenerative and metabolic disorders - Google Patents [patents.google.com]

- 12. Therapeutic potential of pharmacological agents targeting TRP channels in CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US9493432B2 - Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google Patents [patents.google.com]

- 15. Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activities - Patent US-2014194405-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 17. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Characterizing N-Cyclopropylbenzamide Derivatives as Kinase Inhibitors using In Vitro Assays

An in-depth guide to the utilization of N-Cyclopropylbenzamide and its derivatives in in vitro kinase assays for researchers, scientists, and drug development professionals.

Introduction: The Emergence of N-Cyclopropylbenzamide in Kinase Inhibition

The N-cyclopropylbenzamide scaffold has garnered significant interest within the medicinal chemistry landscape as a promising framework for the development of potent and selective kinase inhibitors. Notably, derivatives of this molecule have been investigated as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses[1][2]. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders[3][4][5]. Consequently, the identification and characterization of novel kinase inhibitors are paramount in modern drug discovery[5].

In vitro kinase assays are indispensable tools in this endeavor, providing a controlled environment to quantify the interaction between a compound and its target kinase[3][6]. These assays are fundamental for determining the potency (commonly expressed as the IC50 value), mechanism of action, and selectivity of potential drug candidates[6][7]. This application note will detail the use of two widely adopted non-radiometric assay platforms, a luminescence-based assay (ADP-Glo™) and a fluorescence-based binding assay (LanthaScreen™), for the characterization of N-Cyclopropylbenzamide derivatives.

Unraveling the Mechanism: ATP-Competitive Inhibition

While the precise binding mode can vary between derivatives, many small molecule kinase inhibitors, including those based on the N-cyclopropylbenzamide scaffold, function as ATP-competitive inhibitors[8]. This means they bind to the kinase's active site, the same pocket that binds adenosine triphosphate (ATP), the phosphate donor in the phosphorylation reaction[3][8]. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphorylation of the kinase's substrate and inhibiting its catalytic activity.

Figure 1: A simplified diagram illustrating the mechanism of ATP-competitive kinase inhibition.

Experimental Protocols: Quantifying Inhibition

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of N-Cyclopropylbenzamide derivatives against a target kinase, such as p38α MAPK.

Luminescence-Based Kinase Activity Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a universal, homogeneous, and high-throughput method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction[9][10]. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction[9][10].

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

-

Compound Preparation:

-

Prepare a stock solution of N-Cyclopropylbenzamide (e.g., 10 mM) in 100% DMSO.

-

Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).

-

-

Kinase Reaction Setup (in a 384-well plate):

-

Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

-

Add 2.5 µL of the 2X kinase/substrate master mix to each well.

-

Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Prepare a 2X ATP solution in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

-

-

Kinase Reaction Incubation:

-

Mix the plate gently.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

ADP Detection:

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

| Component | Stock Concentration | Volume per Well | Final Concentration |

| Kinase (e.g., p38α) | Varies | As required | Enzyme-dependent |

| Substrate (e.g., Myelin Basic Protein) | Varies | As required | Substrate-dependent |

| ATP | 2X Km | 2.5 µL | Km |

| N-Cyclopropylbenzamide | Varies (in DMSO) | 50 nL | Varies |

| Kinase Buffer | 1X | to 5 µL | 1X |

| ADP-Glo™ Reagent | N/A | 5 µL | N/A |

| Kinase Detection Reagent | N/A | 10 µL | N/A |

| Table 1: Example Reagent Concentrations for an ADP-Glo™ Kinase Assay. |

TR-FRET-Based Kinase Binding Assay: LanthaScreen™

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP site of a kinase[8]. It utilizes a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal[8][12].

Figure 3: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

-

Compound Preparation:

-

As described in the ADP-Glo™ protocol, prepare a serial dilution of N-Cyclopropylbenzamide in DMSO.

-

Further dilute the compound series in the appropriate kinase buffer to a 4X final concentration.

-

-

Assay Assembly (in a 384-well plate):

-

Add 4 µL of the 4X serially diluted compound or buffer/DMSO (for controls) to the appropriate wells[8].

-

Prepare a 2X kinase/Eu-antibody mixture in kinase buffer. Add 8 µL of this mixture to each well[8].

-

Prepare a 4X tracer solution in kinase buffer. Add 4 µL of this solution to each well[8]. The final assay volume is 16 µL.

-

-

Incubation:

-

Mix the plate gently.

-

Incubate at room temperature for 60 minutes, protected from light[8].

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

| Component | Stock Concentration | Volume per Well | Final Concentration |

| N-Cyclopropylbenzamide | 4X Final | 4 µL | 1X |

| Kinase/Eu-Antibody Mix | 2X Final | 8 µL | 1X |

| Alexa Fluor® 647-Tracer | 4X Final | 4 µL | 1X |

| Table 2: Example Reagent Concentrations for a LanthaScreen™ Eu Kinase Binding Assay. |

Data Analysis and Interpretation: From Raw Data to IC50

The goal of these assays is to determine the half-maximal inhibitory concentration (IC50) of the N-Cyclopropylbenzamide derivative. This value represents the concentration of the inhibitor required to reduce the kinase activity or tracer binding by 50%[13].

Figure 4: Workflow for IC50 determination.

-

Data Normalization:

-

For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

-

High Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (no inhibitor).

-

Low Control (100% Inhibition): Wells with no kinase activity (e.g., no enzyme or a known potent inhibitor).

-

-

Dose-Response Curve Generation:

-

Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

-

Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve[14].

-

-

IC50 Determination:

-

The software will calculate the IC50 value, which is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve[13].

-

Troubleshooting Common Issues

In vitro kinase assays can be susceptible to various issues that can compromise data quality[15]. Below is a guide to common problems and their solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High variability between replicates | Pipetting errors; improper mixing. | Ensure pipettes are calibrated; use master mixes for reagent addition; mix plates thoroughly but gently. |

| Low signal-to-background ratio | Suboptimal enzyme/substrate concentrations; insufficient incubation time. | Optimize enzyme and substrate concentrations; perform a time-course experiment to determine the optimal reaction time. |

| False positives/negatives | Compound interference (e.g., fluorescence, quenching); compound aggregation[15][16]. | Run controls without the enzyme to check for compound interference; include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to mitigate aggregation[16]. |

| Inconsistent IC50 values | Instability of reagents; variation in ATP concentration between experiments[17]. | Prepare fresh reagents; ensure the ATP concentration is consistent and ideally at or near the Km for the kinase[18]. |

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro characterization of N-Cyclopropylbenzamide-based kinase inhibitors. By employing assays such as ADP-Glo™ and LanthaScreen™, researchers can reliably determine the potency and binding characteristics of their compounds, facilitating the advancement of promising candidates in the drug discovery pipeline. Careful optimization of assay conditions and diligent data analysis are crucial for obtaining accurate and reproducible results.

References

-

How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

-

Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

A high-throughput radiometric kinase assay. (n.d.). Nature Protocols. Retrieved from [Link]

-

KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). Molecules. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

-

Radiometric kinase assays with scintillation counting. (2021, August 20). The Bumbling Biochemist. Retrieved from [Link]

-

Radiometric kinase assays with scintillation counting - because you want your experiments to count! (2021, August 20). YouTube. Retrieved from [Link]

-

Assay of protein kinases using radiolabeled ATP: A protocol. (n.d.). ResearchGate. Retrieved from [Link]

-

IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). Proceedings of the American Association for Cancer Research. Retrieved from [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

-

Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. Retrieved from [Link]

-

IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. Retrieved from [Link]

-

IC50 Determination. (n.d.). edX. Retrieved from [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020, August 4). bioRxiv. Retrieved from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012, May 1). Methods in Molecular Biology. Retrieved from [Link]

-

Kinase activity assays: exploring methods for assessing enzyme function. (n.d.). Interchim – Blog. Retrieved from [Link]

-

Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. (n.d.). Molecules. Retrieved from [Link]

-

Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. (n.d.). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl- N -propylpyrrolo[1,2- f ][10][11]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. (2024, March 15). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. (n.d.). The Office of Technology Commercialization Online Licensing Store. Retrieved from [Link]

-

Tyrosine kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

The target landscape of clinical kinase drugs. (n.d.). Nature Chemical Biology. Retrieved from [Link]

-

Kinase Inhibitors for Targeted Cancer Therapy. (2025, July 30). Current Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. courses.edx.org [courses.edx.org]

- 14. researchgate.net [researchgate.net]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols: Evaluating the Efficacy of N-Cyclopropylbenzamide-Based HDAC Inhibitors in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of N-Cyclopropylbenzamide-Based HDAC Inhibitors

The N-Cyclopropylbenzamide scaffold is a key structural component in a novel class of histone deacetylase (HDAC) inhibitors. These compounds are gaining significant attention for their therapeutic potential across a range of diseases, particularly in oncology and neurodegenerative disorders. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In various disease states, the dysregulation of HDAC activity contributes to aberrant gene expression, promoting cancer cell survival or neuronal dysfunction.

N-Cyclopropylbenzamide-based HDAC inhibitors, exemplified here by the hypothetical agent CBP-101 , are designed to selectively target specific HDAC isoforms, such as HDAC3 and HDAC6. This selectivity is crucial for maximizing therapeutic efficacy while minimizing off-target effects. Inhibition of these HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1] In the context of neurodegenerative diseases like Huntington's, these inhibitors can restore the expression of genes essential for neuronal function and survival.[2]

The following application notes provide detailed protocols for evaluating the in vivo efficacy of N-Cyclopropylbenzamide-based HDAC inhibitors using well-established animal models for Huntington's disease and oncology.

Part 1: Efficacy Testing in a Neurodegenerative Disease Model - The R6/2 Mouse for Huntington's Disease

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. It is caused by an expansion of CAG repeats in the huntingtin (HTT) gene.[3] The R6/2 mouse model, which expresses a fragment of the human HTT gene with an expanded CAG repeat, is a widely used and well-characterized model for preclinical drug development in HD.[4][5][6] These mice exhibit a rapid and progressive phenotype that recapitulates many of the key features of the human disease, including motor deficits and neuroinflammation.[3][4]

Scientific Rationale for Model Selection

The R6/2 model is particularly well-suited for testing HDAC inhibitors for several reasons:

-

Rapid Disease Progression: The aggressive phenotype allows for efficacy studies to be conducted in a relatively short timeframe, typically within 12-15 weeks.[4][5]

-

Clear Behavioral Phenotypes: R6/2 mice develop robust and quantifiable motor deficits, such as impaired coordination and grip strength, which are sensitive to therapeutic intervention.[4][5]

-

Validated Biomarkers: The model exhibits molecular pathologies, including the formation of mutant huntingtin aggregates and transcriptional dysregulation, that can be used as pharmacodynamic markers of drug activity.[3]

Experimental Workflow for Efficacy Testing in R6/2 Mice

Caption: Experimental workflow for testing CBP-101 in the R6/2 mouse model.

Detailed Protocol: R6/2 Mouse Efficacy Study

1. Animals and Housing:

-

Use male and female R6/2 transgenic mice and their wild-type (WT) littermates as controls.

-

House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

-

Begin handling and acclimatizing the mice to the testing procedures at 4 weeks of age.

2. Study Groups and Dosing:

-

Randomize mice into treatment groups at 5 weeks of age.

-

Administer CBP-101 or vehicle control daily via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

-

The dose selection should be based on prior pharmacokinetic and tolerability studies.

| Group | Treatment | Dose | N (per sex) |

| 1 | Vehicle | - | 10 |

| 2 | CBP-101 | Low Dose | 10 |

| 3 | CBP-101 | High Dose | 10 |

| 4 | WT + Vehicle | - | 10 |

3. Behavioral Assessments (Weeks 5-12):

-

Rotarod Test: Assess motor coordination and balance weekly. Place mice on an accelerating rotating rod and record the latency to fall. A therapeutic effect is indicated by a longer latency to fall compared to vehicle-treated R6/2 mice.

-

Grip Strength Test: Measure forelimb muscle strength weekly using a grip strength meter. Increased grip strength in treated mice suggests a preservation of muscle function.

-

Clasping Phenotype: Score the hindlimb clasping reflex weekly as an indicator of neurological dysfunction. A delay in the onset or reduction in the severity of clasping suggests a positive drug effect.

4. Endpoint Analysis (Week 12):

-

Tissue Collection: At the end of the study, euthanize mice and collect brain tissue.

-

Histopathology: Analyze brain sections for neuronal loss and mutant huntingtin aggregates in the striatum and cortex.

-

Biochemical Assays: Use Western blotting to measure levels of acetylated histones and other relevant biomarkers (e.g., acetylated α-tubulin for HDAC6 inhibition) in brain lysates to confirm target engagement.

Part 2: Efficacy Testing in Oncology - The Xenograft Mouse Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research and are widely used to evaluate the efficacy of novel anti-cancer agents.[7][8] These models allow for the in vivo assessment of a drug's ability to inhibit tumor growth and provide insights into its mechanism of action.[8]

Scientific Rationale for Model Selection

The choice of the cancer cell line is critical and should be based on the proposed mechanism of action of the N-Cyclopropylbenzamide-based HDAC inhibitor.

-

Target Expression: Select a cell line with known overexpression or dependency on the target HDAC isoform(s).

-

Predictive Value: Patient-derived xenografts (PDXs), where tumor fragments from a patient are directly implanted into mice, can offer higher predictive value as they better retain the characteristics of the original tumor.[9][10]

-

Reproducibility: Cell line-derived xenografts (CDXs) offer high reproducibility and are suitable for initial large-scale screening.[8]

Experimental Workflow for Efficacy Testing in Xenograft Models

Caption: Workflow for an anti-tumor efficacy study using a xenograft model.

Detailed Protocol: Xenograft Efficacy Study

1. Cell Line and Animals:

-

Select a human cancer cell line (e.g., a prostate cancer line for a study on a new HDAC inhibitor).[11]

-

Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.

2. Tumor Implantation and Study Initiation:

-

Implant cancer cells subcutaneously into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups.

| Group | Treatment | Dose & Schedule | N |

| 1 | Vehicle | Daily, PO | 8-10 |

| 2 | CBP-101 | Low Dose, Daily, PO | 8-10 |

| 3 | CBP-101 | High Dose, Daily, PO | 8-10 |

| 4 | Standard of Care | Approved Regimen | 8-10 |

3. Efficacy Evaluation:

-

Measure tumor volume 2-3 times per week. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

The study is typically terminated when tumors in the vehicle group reach a predetermined size or after a set duration.

4. Endpoint Analysis:

-

Tumor Collection: At the end of the study, excise tumors and weigh them.

-

Pharmacodynamic Markers: Analyze a portion of the tumor tissue by Western blot for target engagement (e.g., increased histone acetylation).

-

Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to elucidate the mechanism of anti-tumor activity.

Data Analysis and Interpretation

For both neurodegenerative and oncology models, robust statistical analysis is essential.

-

Behavioral and Tumor Growth Data: Use appropriate statistical tests, such as repeated measures ANOVA, to compare treatment groups over time.

-

Endpoint Data: Employ t-tests or one-way ANOVA to analyze differences in endpoint measures like tumor weight or biomarker levels.

-

Self-Validation: The inclusion of both vehicle-treated disease model animals and wild-type or non-tumor-bearing controls is critical for validating the model and interpreting the therapeutic effect. A statistically significant improvement in the CBP-101 treated group compared to the vehicle-treated disease group, with minimal adverse effects, would be indicative of efficacy.

Conclusion

The selection of appropriate and well-validated animal models is paramount for the preclinical evaluation of N-Cyclopropylbenzamide-based HDAC inhibitors. The R6/2 mouse model for Huntington's disease and xenograft models for oncology provide robust platforms for assessing in vivo efficacy, elucidating mechanisms of action, and generating the critical data needed to advance promising therapeutic candidates toward clinical development. The protocols outlined here provide a comprehensive framework for conducting these essential preclinical studies with scientific rigor and integrity.

References

-

Hjermstad, M. J., Fayers, P. M., Haugen, D. F., Caraceni, A., Hanks, G. W., Loge, J. H., Fainsinger, R., Aass, N., & Kaasa, S. (2011). Studies comparing Numerical Rating Scales, Verbal Rating Scales, and Visual Analogue Scales for assessment of pain intensity in adults: a systematic literature review. Journal of Pain and Symptom Management, 41(6), 1073–1093. [Link]

-

Scantox. (n.d.). R6/2 Mice – Late Stage Disease Model for Huntington's Disease Research. Retrieved from [Link]

-

Pharma Models. (2014, October 23). Tumor Xenografting: A Necessity for Cancer Drug Development. Retrieved from [Link]

-

Li, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

Leoni, F., et al. (2021). Quantification of Huntington's Disease Related Markers in the R6/2 Mouse Model. Frontiers in Molecular Neuroscience, 13, 608139. [Link]

-

Jiang, S. W., et al. (2011). Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers. Journal of Ovarian Research, 4, 1. [Link]

-

Scantox. (n.d.). R6/2 Transgenic Mouse Model. Retrieved from [Link]

-

Pankaj, S., et al. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Anticancer Research, 18(5A), 3591-3598. [Link]

-

Kim, N. J., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3225–3229. [Link]

-

Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]

-

Chen, X., et al. (2023). A new histone deacetylase inhibitor remodels the tumor microenvironment by deletion of polymorphonuclear myeloid-derived suppressor cells and sensitizes prostate cancer to immunotherapy. Journal of Hematology & Oncology, 16(1), 133. [Link]

-

Seredenina, T., & Luthi-Carter, R. (2012). The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies. Methods in Molecular Biology, 833, 245–277. [Link]

-

Hather, G., et al. (2025, June 18). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]

-

Wey, H. Y., et al. (2014). PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat. ACS Chemical Neuroscience, 5(9), 819–828. [Link]

-

Kumar, A., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. BMC Chemistry, 12, 114. [Link]

-